molecular formula C26H27F2N3O2S B12345671 5-(3-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione

5-(3-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B12345671
M. Wt: 483.6 g/mol
InChI Key: XUNQTRCYYVPPQI-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound that belongs to the class of pyrimidoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoquinoline core, followed by the introduction of fluorophenyl and sulfanyl groups. Common reagents used in these reactions include fluorobenzene derivatives, thiols, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorophenyl groups may enhance binding affinity and specificity.

Medicine

Medicinally, this compound may be investigated for its potential therapeutic effects. Compounds with similar structures have shown promise in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may lead to the modulation of biochemical pathways, resulting in the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidoquinoline Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Compounds: Molecules containing fluorophenyl groups with varying functional groups.

Uniqueness

The uniqueness of 5-(3-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione lies in its specific combination of fluorophenyl and sulfanyl groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H27F2N3O2S

Molecular Weight

483.6 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-2,3,4a,5,7,9,10,10a-octahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H27F2N3O2S/c1-26(2)11-18-21(19(32)12-26)20(14-7-5-8-16(27)10-14)22-23(29-18)30-25(31-24(22)33)34-13-15-6-3-4-9-17(15)28/h3-10,20,22-23,25,29-30H,11-13H2,1-2H3,(H,31,33)

InChI Key

XUNQTRCYYVPPQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3C(N2)NC(NC3=O)SCC4=CC=CC=C4F)C5=CC(=CC=C5)F)C(=O)C1)C

Origin of Product

United States

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